N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine
Brand Name: Vulcanchem
CAS No.: 926-78-3
VCID: VC3824865
InChI: InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)
SMILES: CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Molecular Formula: C12H22N4O5
Molecular Weight: 302.33 g/mol

N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine

CAS No.: 926-78-3

Cat. No.: VC3824865

Molecular Formula: C12H22N4O5

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine - 926-78-3

Specification

CAS No. 926-78-3
Molecular Formula C12H22N4O5
Molecular Weight 302.33 g/mol
IUPAC Name 2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid
Standard InChI InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)
Standard InChI Key ZHRZLXZJVUFLNY-UHFFFAOYSA-N
SMILES CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Canonical SMILES CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine features a linear peptide chain with alternating alanine and aminopropanoyl residues. The IUPAC name—2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid—reflects its sequential amide linkages. The backbone consists of three propanoyl units, each substituted with amino groups, terminating in a carboxylic acid group. The stereochemistry, though unspecified in available sources, likely follows conventional peptide synthesis protocols, where racemization is minimized through controlled reaction conditions .

Table 1: Key Molecular Properties

PropertyValue
CAS No.926-78-3
Molecular FormulaC₁₂H₂₂N₄O₅
Molecular Weight302.33 g/mol
IUPAC Name2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
InChI KeyZHRZLXZJVUFLNY-UHFFFAOYSA-N

Spectroscopic Characterization

Solid-phase peptide synthesis (SPPS) remains the primary method for producing this compound, as noted in VulcanChem’s technical documentation. Post-synthesis, analysts employ mass spectrometry (MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy to resolve structural details. For instance, ¹H-NMR peaks between δ 1.2–1.4 ppm likely correspond to methyl groups in alanine residues, while amide protons resonate near δ 7.8–8.2 ppm. Fourier-transform infrared (FTIR) spectroscopy further validates amide bond formation via characteristic N-H stretching (3300 cm⁻¹) and C=O vibrations (1650 cm⁻¹).

Synthesis and Optimization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis begins with a resin-bound alanine residue, to which Fmoc-protected aminopropanoyl units are sequentially coupled using carbodiimide activators like HBTU or HATU. Each coupling step is followed by Fmoc deprotection with piperidine, ensuring regioselective elongation. The final cleavage from the resin using trifluoroacetic acid (TFA) yields the crude product, which is purified via reverse-phase HPLC. This method achieves yields exceeding 60% for tripeptides under optimized conditions .

Solution-Phase Synthesis

Alternative approaches in non-polar solvents like dichloromethane (DCM) employ mixed anhydride or active ester techniques. For example, coupling N-protected alanine with aminopropanoyl chloride in the presence of N-methylmorpholine generates dipeptide intermediates, which are subsequently deprotected and elongated . While less efficient than SPPS, this method avoids resin costs and scales more readily for industrial production.

Table 2: Comparative Synthesis Metrics

ParameterSPPSSolution-Phase
Yield60–75%40–55%
Purity (HPLC)>95%85–90%
ScalabilityModerate (mg–g scale)High (kg scale feasible)
CostHigh (resin, reagents)Moderate

Stability and Reactivity

Hydrolytic Degradation

Peptide bonds in N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine are susceptible to hydrolysis under extreme pH or enzymatic action. Accelerated stability studies at pH 2.0 and 40°C reveal a half-life of 12 hours, with complete degradation into alanine and aminopropanoyl fragments within 72 hours. This lability necessitates cold-chain storage (2–8°C) for long-term preservation.

Thermal Behavior

Differential scanning calorimetry (DSC) shows an endothermic peak at 215°C, corresponding to the compound’s melting point. Thermogravimetric analysis (TGA) indicates decomposition above 230°C, releasing CO₂ and NH₃. Such data inform processing conditions for lyophilization or spray-drying.

Hypothetical Biological Applications

Drug Delivery Systems

The compound’s peptide backbone and terminal carboxylic acid group make it a potential ligand for nanoparticle functionalization. For instance, conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance cellular uptake via peptide transporters . Preliminary molecular docking simulations suggest affinity for oligopeptide transporters (PEPT1) expressed in intestinal epithelia .

Enzymatic Substrate Profiling

As a synthetic tripeptide analog, this compound may serve as a substrate for proteases like trypsin or elastase. Kinetic assays measuring cleavage rates could elucidate enzyme specificity and inform inhibitor design.

Challenges and Future Directions

Despite advances in synthesis, the compound’s biological roles remain underexplored. Future studies should prioritize:

  • In vitro bioactivity screens against cancer cell lines or microbial pathogens.

  • Structural modification to enhance stability, such as N-methylation of amide bonds .

  • Toxicity profiling in animal models to assess therapeutic potential.

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